XE991

Beschreibung

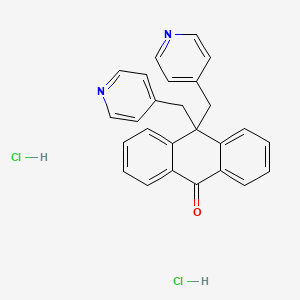

neurotransmitter release enhancer and potassium channel blocker; structure given in first source

Structure

3D Structure

Eigenschaften

CAS-Nummer |

122955-42-4 |

|---|---|

Molekularformel |

C26H20N2O |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |

InChI |

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |

InChI-Schlüssel |

KHJFBUUFMUBONL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Molecular Mechanism of Action of XE991: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XE991 is a potent and selective antagonist of the KCNQ (Kv7) family of voltage-gated potassium channels. By inhibiting these channels, which are critical regulators of neuronal excitability, this compound exerts a significant influence on various physiological processes, including neurotransmitter release and synaptic plasticity. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Primary Pharmacological Target: KCNQ (Kv7) Potassium Channels

This compound's primary mechanism of action is the blockade of KCNQ (Kv7) voltage-gated potassium channels. These channels, composed of subunits KCNQ1-5, are responsible for generating the M-current, a sub-threshold, non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential and controlling neuronal firing rates.

This compound exhibits a high affinity for several KCNQ channel subtypes, leading to their inhibition. This blockade is state-dependent, with this compound showing a preference for the activated conformation of the channel.[1][2][3] The inhibitory activity of this compound has been quantified across various KCNQ channel subtypes, as summarized in the table below.

Quantitative Inhibitory Activity of this compound

| Target Channel/Current | IC50 Value (µM) | Cell Line/System | Reference(s) |

| KCNQ1 (Kv7.1) | 0.75 | HEK293 cells | [4] |

| KCNQ2 (Kv7.2) | 0.71 | HEK293 cells | [4] |

| KCNQ2 + KCNQ3 (Kv7.2/7.3) | 0.6 | HEK293 cells | [4] |

| M-current | 0.98 | - | [4] |

| KCNQ1/minK | 11.1 | - | |

| Gross outward K+ current | 5.8 | Mouse portal vein smooth muscle cells | [5][6] |

| Linear K+ current (Ilinear) | 1.2 | Mouse portal vein smooth muscle cells | [5] |

| Outward relaxation K+ current (Iout) | 16 | Mouse portal vein smooth muscle cells | [5] |

This compound demonstrates significant selectivity for KCNQ channels over other types of voltage-gated potassium channels. For instance, its IC50 values for Kv1.2 and Kv4.3 are greater than 100 µM and 43 µM, respectively, indicating a much lower affinity for these channels.[7]

Downstream Cellular and Physiological Effects

The blockade of KCNQ channels by this compound leads to a cascade of downstream effects, primarily stemming from increased neuronal excitability.

Increased Neuronal Excitability

By inhibiting the hyperpolarizing M-current, this compound reduces the threshold for action potential firing, leading to an overall increase in neuronal excitability. This is a direct consequence of the reduced potassium efflux that would normally stabilize the membrane potential near the resting state.

Enhanced Neurotransmitter Release

The increased excitability of presynaptic nerve terminals results in enhanced release of various neurotransmitters. This compound has been shown to augment the release of:

-

Acetylcholine (ACh): this compound enhances the release of ACh from rat brain slices with an EC50 of 490 nM.[4][7][8]

-

Norepinephrine (NE), Aspartate, and GABA: this compound blocks KCNQ2 channels, which play a major regulatory role in the release of these neurotransmitters from hippocampal nerve terminals.[9]

-

Dopamine (DA): In striatal synaptosomes, this compound stimulates the release of dopamine.[10]

This enhanced neurotransmitter release is a key factor in the cognitive-enhancing effects of this compound.

Modulation of Synaptic Plasticity

This compound has been demonstrated to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7][11] By lowering the threshold for LTP induction, this compound enhances synaptic plasticity.[11][12] This effect is attributed to the increased postsynaptic depolarization resulting from M-current inhibition.

Neuroprotection and Cognitive Enhancement

The ability of this compound to enhance neurotransmission and synaptic plasticity underlies its observed cognitive-enhancing properties. Furthermore, studies have suggested that this compound may exert neuroprotective effects. For example, it has been shown to protect nigral dopaminergic neurons in a rat model of Parkinson's disease.[13]

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway through which this compound exerts its effects.

Signaling pathway of this compound's mechanism of action.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the M-current and the effect of this compound on ion channel activity.

Objective: To determine the IC50 of this compound for KCNQ channels.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transfected with plasmids encoding the desired KCNQ channel subunits (e.g., KCNQ2 and KCNQ3).

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier.

-

The extracellular solution (bath) typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

-

The intracellular solution (pipette) typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP, with the pH adjusted to 7.2.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -80 mV.

-

To elicit KCNQ currents, depolarizing voltage steps (e.g., to 0 mV for 1-2 seconds) are applied.

-

-

Drug Application: this compound is applied to the bath solution at various concentrations. The effect on the KCNQ current amplitude is measured after the current reaches a steady state.

-

Data Analysis: The percentage of current inhibition is plotted against the this compound concentration, and the data are fitted with a Hill equation to determine the IC50 value.

Workflow for determining this compound IC50 using patch-clamp.

Neurotransmitter Release Assay (Synaptosome Preparation)

This assay is used to measure the effect of this compound on the release of neurotransmitters from nerve terminals.

Objective: To quantify the enhancement of neurotransmitter release by this compound.

Methodology:

-

Synaptosome Preparation:

-

Brain tissue (e.g., hippocampus or striatum) is homogenized in a sucrose (B13894) solution.

-

The homogenate is centrifuged to pellet the synaptosomes (resealed nerve terminals).

-

-

Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]ACh or [3H]NE) to allow for its uptake into the terminals.

-

Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Stimulation and Drug Application:

-

Neurotransmitter release is stimulated by depolarization, typically by increasing the extracellular potassium concentration (e.g., to 15 mM).

-

This compound is included in the perfusion buffer at various concentrations.

-

-

Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is measured using liquid scintillation counting.

-

Data Analysis: The amount of radioactivity released in the presence of this compound is compared to the control condition to determine the extent of release enhancement.

Workflow for neurotransmitter release assay.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of KCNQ channels and the M-current. Its mechanism of action, centered on the blockade of these channels, leads to a well-defined cascade of events, including increased neuronal excitability, enhanced neurotransmitter release, and modulation of synaptic plasticity. These downstream effects provide a strong rationale for its use as a cognitive enhancer and its potential therapeutic applications in neurological and psychiatric disorders characterized by hypoexcitability or neurotransmitter deficits. A thorough understanding of its mechanism of action, supported by the quantitative data and experimental methodologies presented in this guide, is essential for its effective application in research and drug development.

References

- 1. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits [escholarship.org]

- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. XE 991 dihydrochloride | Kv7.2 channel Blocker | Hello Bio [hellobio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. M Channels Containing KCNQ2 Subunits Modulate Norepinephrine, Aspartate, and GABA Release from Hippocampal Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kv7 channels: interaction with dopaminergic and serotonergic neurotransmission in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The facilitating effect of systemic administration of Kv7/M channel blocker this compound on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The M-current inhibitor this compound decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Kv7/KCNQ channel blocker this compound protects nigral dopaminergic neurons in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

XE991 as a KCNQ Channel Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XE991 is a potent and widely utilized small molecule inhibitor of the KCNQ family of voltage-gated potassium channels. These channels, particularly KCNQ2-5, are the primary molecular correlates of the neuronal M-current, a critical regulator of neuronal excitability. By blocking KCNQ channels, this compound increases neuronal firing rates and enhances neurotransmitter release, making it an invaluable tool for studying the physiological roles of M-currents and a compound of interest in the development of cognitive enhancers and therapeutics for neurological disorders. This guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols for its characterization, and its effects on cellular signaling pathways.

Introduction to this compound and KCNQ Channels

The KCNQ gene family encodes five distinct potassium channel subunits (KCNQ1-5) that play crucial roles in various physiological processes.[1][2][3] In the nervous system, heteromeric assemblies of KCNQ2 and KCNQ3 subunits are the principal components of the M-current, a sub-threshold, non-inactivating potassium current that stabilizes the membrane potential and dampens repetitive firing.[1][3][4] The M-current's modulation by neurotransmitters, such as acetylcholine (B1216132) via muscarinic receptors, has long been recognized as a key mechanism for controlling neuronal excitability.[3][5]

This compound, chemically known as 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone, emerged as a more potent and selective successor to earlier KCNQ channel inhibitors like linopirdine.[6][7] Its ability to block M-currents has made it a standard pharmacological tool in neuroscience research.[7][8] Furthermore, this compound's capacity to enhance acetylcholine release and its in vivo efficacy as a cognitive enhancer have positioned it as a significant lead compound in drug discovery programs, particularly for conditions like Alzheimer's disease.[9][10][11]

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone |

| Molecular Formula | C26H20N2O (dihydrochloride: C26H22Cl2N2O) |

| Molecular Weight | 449.4 g/mol (dihydrochloride) |

| CAS Number | 122955-42-4[9] |

| Appearance | Crystalline solid[12] |

| Solubility | Soluble in DMSO (approx. 2 mg/ml), sparingly soluble in aqueous buffers.[12] For aqueous solutions, it is recommended to first dissolve in DMF and then dilute with the buffer of choice.[12] |

Mechanism of Action

This compound acts as a state-dependent inhibitor of KCNQ channels, demonstrating a preference for the activated (open) state of the channel.[7][8][13] This means that its inhibitory effect is more pronounced when the channels are actively being opened by membrane depolarization.[7][8] The block by this compound is considered to be largely voltage-independent.[6] While the precise binding site is still under investigation, it is understood that this compound inhibits channel function by physically occluding the pore or by allosterically modifying the channel's gating mechanism. The binding of this compound to the Kv7.2 channel is apparently irreversible, with slow recovery after washout primarily attributed to the insertion of new channels into the plasma membrane.[7]

Quantitative Pharmacological Data

The inhibitory potency of this compound varies across different KCNQ channel subtypes and their accessory subunits. The following tables summarize the reported IC50 values for this compound against various KCNQ channel complexes.

Table 1: Inhibitory Potency (IC50) of this compound on Homomeric and Heteromeric KCNQ Channels

| KCNQ Channel Subtype | IC50 (µM) | Cell Line | Reference |

| KCNQ1 (Kv7.1) | 0.75 | HEK293 | [9][10] |

| KCNQ2 (Kv7.2) | 0.71 | HEK293 | [9][10] |

| KCNQ2/KCNQ3 (Kv7.2/7.3) | 0.6 | HEK293 | [9][10] |

| M-current (native) | 0.98 | N/A | [9] |

| KCNQ4 | ~1-5 | N/A | [14] |

| KCNQ5 | ~60 | N/A | [14] |

Table 2: Influence of Accessory Subunits on this compound Potency

| Channel Complex | IC50 (µM) | Note | Reference |

| KCNQ1 + KCNE1 (minK) | 11.1 | The presence of the KCNE1 subunit significantly reduces the sensitivity of KCNQ1 to this compound. | [15] |

| KCNQ1 + KCNE2 | 0.4 | [6] | |

| KCNQ1 + KCNE3 | 4.3 | [6] |

Table 3: Selectivity Profile of this compound

| Channel | IC50 (µM) | Note | Reference |

| Kv1.2 | >100 | Demonstrates high selectivity for KCNQ channels over some other Kv channels. | |

| Kv4.3 | >43 | ||

| eag1, erg1, erg3, elk1 | Not affected | [6] |

Signaling Pathways and Physiological Roles

KCNQ channels are pivotal in regulating neuronal excitability. Their inhibition by this compound leads to membrane depolarization, increased firing frequency, and enhanced neurotransmitter release.[4][6][16] This has profound implications for various physiological processes, including learning, memory, and motor control.[4][11]

Regulation of Neuronal Excitability

The M-current, mediated by KCNQ2/3 channels, is active at subthreshold membrane potentials and acts as a brake on neuronal firing.[3] By opposing small depolarizing inputs, it helps to maintain the resting membrane potential and prevents aberrant action potential generation. Inhibition of this current by this compound removes this stabilizing influence, leading to a hyperexcitable state.

Caption: Logical flow of this compound's effect on neuronal excitability.

Modulation by Gq/11-Coupled Receptors and PIP2

The activity of KCNQ channels is dynamically regulated by various signaling pathways, most notably through Gq/11-coupled receptors such as muscarinic M1 receptors.[5][17] Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that is essential for KCNQ channel function.[17][18][19] Depletion of PIP2 results in the closure of KCNQ channels and suppression of the M-current. This signaling cascade is a key mechanism for neurotransmitter-mediated modulation of neuronal excitability.

Caption: Signaling pathway for Gq/11-mediated KCNQ channel modulation.

Experimental Protocols

The characterization of this compound and other KCNQ channel modulators primarily relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure KCNQ currents in a heterologous expression system (e.g., CHO or HEK293 cells) or in primary neurons.

Cell Preparation:

-

Culture cells expressing the KCNQ channel subtype of interest.

-

Plate cells onto glass coverslips 24-48 hours before the experiment.

-

For transient transfections, co-transfect with a fluorescent marker (e.g., GFP) to identify expressing cells.

Solutions:

-

Internal (Pipette) Solution (in mM): 110 K-gluconate, 20 KCl, 1.5 MgCl2, 10 HEPES, 10 EGTA, 4.976 CaCl2 (for ~80 nM free Ca2+), 3 K2ATP; pH adjusted to 7.2 with KOH.[20]

-

External (Bath) Solution (in mM): 144 NaCl, 2.5 KCl, 2.52 CaCl2, 1.2 MgCl2, 10 HEPES, 22 D-Glucose; pH adjusted to 7.4 with NaOH.[20]

Recording Procedure:

-

Transfer a coverslip with adherent cells to the recording chamber on an inverted microscope.

-

Continuously perfuse the chamber with the external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a membrane potential of -60 mV.[6]

-

To elicit KCNQ currents, apply depolarizing voltage steps (e.g., to +20 mV for 200 ms) every 20 seconds.[6]

-

After obtaining a stable baseline recording, perfuse the bath with the external solution containing the desired concentration of this compound.

-

Allow the drug to equilibrate for at least 5 minutes before recording the inhibited current.[6]

-

To determine the IC50, apply a range of this compound concentrations and measure the percentage of current inhibition at each concentration.

-

Fit the concentration-response data to a Hill equation to calculate the IC50 value.

Caption: Experimental workflow for characterizing this compound using patch-clamp.

Applications in Research and Drug Development

This compound's utility extends across basic and translational research:

-

Probing Neuronal Function: It is extensively used to elucidate the role of M-currents in regulating neuronal firing patterns, synaptic plasticity, and network oscillations.[3][11][16]

-

Cognitive Enhancement: Studies have shown that this compound can enhance learning and memory in animal models, suggesting that KCNQ channel inhibition is a viable strategy for cognitive enhancement.[11]

-

Neurodegenerative Diseases: this compound has demonstrated neuroprotective effects in models of Parkinson's disease by preventing dopaminergic neuron death.[4][21] Its potential in Alzheimer's disease is also an area of active investigation, given the role of cholinergic signaling in both M-current modulation and the pathophysiology of the disease.[10]

-

Pain Research: KCNQ channels are expressed in sensory neurons and are involved in the modulation of pain signals.[1][3]

-

Epilepsy: While this compound is an inhibitor, the study of KCNQ channels is central to epilepsy research, with KCNQ channel openers like retigabine (B32265) being used as antiepileptic drugs.[4][22]

Conclusion

This compound is a cornerstone pharmacological tool for the study of KCNQ channels and the M-current. Its well-characterized mechanism of action, high potency, and selectivity make it an indispensable compound for investigating the intricate roles of these channels in neuronal excitability and higher brain functions. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this important KCNQ channel inhibitor. Further research into the precise binding site and the development of even more subtype-selective inhibitors will continue to advance our understanding of KCNQ channel biology and its therapeutic potential.

References

- 1. Transcriptional Control of KCNQ Channel Genes and the Regulation of Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuronal KCNQ potassium channels: physiology and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. KCNQ potassium channels in sensory system and neural circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. The M-current inhibitor this compound decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. This compound and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits [escholarship.org]

- 14. researchgate.net [researchgate.net]

- 15. Molecular basis for differential sensitivity of KCNQ and I(Ks) channels to the cognitive enhancer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. KCNQ Channels Enable Reliable Presynaptic Spiking and Synaptic Transmission at High Frequency - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | KCNQs: Ligand- and Voltage-Gated Potassium Channels [frontiersin.org]

- 19. Electro-mechanical coupling of KCNQ channels is a target of epilepsy-associated mutations and retigabine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms Underlying Modulation of Neuronal KCNQ2/KCNQ3 Potassium Channels by Extracellular Protons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Kv7/KCNQ channel blocker this compound protects nigral dopaminergic neurons in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Understanding the Role of M-Currents with XE991: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the M-current, a critical regulator of neuronal excitability, and the utility of XE991 as a potent and selective pharmacological tool for its study. We will delve into the molecular basis of the M-current, the mechanism of action of this compound, its diverse physiological and pathophysiological roles, and detailed experimental protocols for its investigation.

The M-Current: A Key Regulator of Neuronal Excitability

The M-current (IM) is a non-inactivating, voltage-gated potassium (K+) current found in various central and peripheral neurons.[1][2] It is active at subthreshold membrane potentials, typically activating around -60 mV, and its outward K+ flux helps to stabilize the resting membrane potential and prevent repetitive action potential firing.[3][4] This "brake" on neuronal excitability is crucial for normal brain function, and its modulation can have profound effects on neuronal signaling.[5]

The molecular basis of the M-current lies in the heteromeric assembly of voltage-gated potassium channel subunits from the Kv7 family, also known as KCNQ channels.[1][3] The most common subunits contributing to the neuronal M-current are Kv7.2 (KCNQ2) and Kv7.3 (KCNQ3), which co-assemble to form functional channels.[3][6][7] Kv7.5 subunits can also contribute to M-currents in some neuronal populations.[6][7] These channels are strategically located at key sites for controlling neuronal output, such as the axon initial segment and nodes of Ranvier.[3]

This compound: A Potent and State-Dependent M-Current Blocker

This compound (10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone) is a widely used pharmacological agent that potently and selectively blocks Kv7 channels, and consequently, the M-current.[8][9][10] Its utility in research stems from its high affinity for Kv7.2/7.3 channels, the primary constituents of the neuronal M-current.

A critical aspect of this compound's mechanism of action is its state-dependency.[11][12][13][14] this compound preferentially binds to and inhibits Kv7 channels when they are in the activated (open) state.[11][12][13][14] This means that its inhibitory effect is more pronounced in active or depolarized neurons, making it a valuable tool for studying the role of M-currents in regulating neuronal firing.[11] The inhibition by this compound is closely linked to channel activation, and its kinetics are facilitated at more depolarized potentials.[11][12][13][14]

Quantitative Data on this compound

The following tables summarize the quantitative data regarding the potency and effects of this compound on various Kv7 channels and neuronal properties.

Table 1: IC50 Values of this compound for Kv7 (KCNQ) Channels

| Channel Subunit(s) | IC50 (μM) | Cell Type/System | Reference(s) |

| Kv7.1 (KCNQ1) | 0.75 | HEK293 cells | [8][9][15] |

| Kv7.2 (KCNQ2) | 0.71 | HEK293 cells | [15][16] |

| Kv7.2/Kv7.3 (KCNQ2/3) | 0.6 - 0.98 | HEK293 cells / SCG neurons | [8][9][15][16] |

| M-current (native) | 0.26 - 0.98 | DRG neurons / VTA neurons | [5][17] |

| Kv7.1/minK | 11.1 | Not specified | [8][9] |

Table 2: Electrophysiological Effects of this compound on Neurons

| Neuronal Property | Effect of this compound | Concentration | Neuron Type | Reference(s) |

| Resting Membrane Potential | Depolarization | 10 μM | Murine portal vein smooth muscle cells | [18] |

| Action Potential Firing | Increased firing frequency / Bursting | 10 μM | Hippocampal pyramidal neurons / VTA neurons | [17][19][20] |

| Spike Afterhyperpolarization (AHP) | Reduction of fast and slow components | 1-10 μM | VTA dopamine (B1211576) neurons | [17] |

| Input Resistance | Increase | 10 μM | AI-L5 pyramidal neurons | [20] |

| Neurotransmitter Release | Augments ACh release | EC50 = 490 nM | Rat brain slices | [15][21] |

Signaling Pathways Modulating the M-Current

The M-current is a key target for modulation by various neurotransmitters and signaling pathways, most notably those involving Gq/11-coupled receptors. The canonical pathway for M-current inhibition is through the activation of muscarinic acetylcholine (B1216132) receptors (M1 type).

As depicted in Diagram 1, the binding of acetylcholine to the M1 muscarinic receptor activates a Gq/11 G-protein.[2][22] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][23] PIP2 is essential for the proper functioning of Kv7 channels, and its depletion leads to the closure of the channel and inhibition of the M-current.[1][23] This disinhibition of the neuron leads to increased excitability. This compound directly blocks the Kv7 channel pore, bypassing this signaling cascade to inhibit the M-current.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of M-Currents

This protocol is adapted from methodologies described for recording M-currents in dissociated neurons or cultured cells.[11][17][24]

Objective: To isolate and record M-currents and assess their modulation by this compound.

Experimental Workflow:

Solutions:

-

External (Bath) Solution (in mM): 144 NaCl, 5 KCl, 2 CaCl2, 0.5 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).[11]

-

Internal (Pipette) Solution (in mM): 135 K-Aspartate, 2 MgCl2, 3 EGTA, 1 CaCl2, 4 ATP-Mg, 0.1 GTP-Na, 10 HEPES (pH adjusted to 7.2 with KOH).[11]

Procedure:

-

Cell Preparation: Prepare primary neuronal cultures or acute brain slices according to standard laboratory protocols.

-

Patch-Clamp Setup: Place the preparation in a recording chamber on the stage of an inverted microscope and perfuse with external solution. Use a patch-clamp amplifier and data acquisition system.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Whole-Cell Configuration: Approach a neuron with the patch pipette and form a giga-ohm seal. Rupture the membrane to achieve the whole-cell configuration.

-

Voltage-Clamp Recording:

-

Clamp the cell at a holding potential of -25 mV to inactivate most other voltage-gated channels while keeping M-channels active.

-

To measure the deactivating M-current, apply a series of hyperpolarizing voltage steps (e.g., from -30 mV to -80 mV in 10 mV increments for 1-2 seconds). The slow, inward-relaxing current observed upon hyperpolarization is the deactivating M-current.

-

-

Application of this compound: After obtaining stable baseline recordings, perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 10 μM).

-

Recording with this compound: Repeat the voltage-clamp protocol to record the M-current in the presence of this compound. A significant reduction or complete block of the slow, deactivating current confirms the presence of an M-current and the efficacy of this compound.

-

Current-Clamp Recording (Optional): To assess the effects of this compound on neuronal excitability, switch to current-clamp mode.

-

Record the resting membrane potential and spontaneous firing activity before and after this compound application.

-

Inject depolarizing current steps of increasing amplitude to elicit action potentials and construct a frequency-current (F-I) plot to quantify changes in excitability.[25]

-

Applications in Research and Drug Development

The ability of this compound to specifically block M-currents has made it an invaluable tool in neuroscience research and a lead compound in drug discovery.

-

Probing Neuronal Function: this compound is used to elucidate the role of M-currents in regulating various aspects of neuronal function, including spike frequency adaptation, synaptic plasticity, and dendritic integration.[22][26]

-

Cognitive Enhancement: By increasing neuronal excitability and augmenting acetylcholine release, this compound has been shown to have cognitive-enhancing effects in preclinical models, suggesting a potential therapeutic avenue for conditions like Alzheimer's disease.[8][9][21][26]

-

Pain Research: M-currents are expressed in nociceptive sensory neurons, and their inhibition can lead to hyperexcitability. Conversely, M-current enhancers are being investigated as potential analgesics.[5][22] this compound is used to validate the role of M-currents in pain pathways.[5]

-

Epilepsy Research: Given their role in suppressing neuronal hyperexcitability, mutations in Kv7 channel genes are linked to epilepsy.[2][22] this compound can be used to model and study the consequences of M-current dysfunction in epilepsy.

Conclusion

The M-current, mediated by Kv7 channels, is a fundamental regulator of neuronal excitability. This compound, as a potent and state-dependent blocker of these channels, provides a powerful tool for dissecting the physiological and pathological roles of the M-current. The detailed understanding of its mechanism of action and the availability of robust experimental protocols, as outlined in this guide, will continue to facilitate groundbreaking research and the development of novel therapeutics targeting this critical ion channel.

References

- 1. M current - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Modulation of Kv7 channels and excitability in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional significance of M-type potassium channels in nociceptive cutaneous sensory endings [frontiersin.org]

- 5. KCNQ/M Currents in Sensory Neurons: Significance for Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kv7 potassium channel subunits and M currents in cultured hippocampal interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kv7 potassium channel subunits and M currents in cultured hippocampal interneurons | Semantic Scholar [semanticscholar.org]

- 8. XE 991 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 9. rndsystems.com [rndsystems.com]

- 10. M Channels Containing KCNQ2 Subunits Modulate Norepinephrine, Aspartate, and GABA Release from Hippocampal Nerve Terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and Linopirdine are state-dependent inhibitors for Kv7/KCNQ channels that favor activated single subunits [escholarship.org]

- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 14. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. XE-991 dihydrochloride, KCNQ channel blocker; blocks M current (CAS 122955-42-4) | Abcam [abcam.com]

- 17. Characterization of M-current in ventral tegmental area dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Functional significance of axonal Kv7 channels in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.physiology.org [journals.physiology.org]

- 21. caymanchem.com [caymanchem.com]

- 22. Enhancing M Currents: A Way Out for Neuropathic Pain? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Regulation of neural KCNQ channels: signalling pathways, structural motifs and functional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. M-Current Recording from Acute DRG Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Electrophysiological Properties of Neurons: Current-Clamp Recordings in Mouse Brain Slices and Firing-Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The M-current inhibitor this compound decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

XE991: A Technical Guide to its Effects on Neuronal Excitability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XE991 is a potent and selective antagonist of Kv7/KCNQ voltage-gated potassium channels, the molecular correlate of the M-current. By inhibiting these channels, this compound profoundly influences neuronal excitability, leading to membrane depolarization, increased action potential firing, and modulation of synaptic plasticity. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on neuronal activity, detailing its mechanism of action, quantitative effects on various neuronal parameters, and the experimental protocols utilized in its study. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action

This compound exerts its effects by blocking the M-current, a non-inactivating, low-threshold potassium current crucial for regulating neuronal excitability. The M-current is primarily mediated by the heteromeric assembly of KCNQ2 and KCNQ3 channel subunits.[1][2] By inhibiting this current, this compound reduces the hyperpolarizing influence that dampens neuronal firing, thereby increasing the likelihood of action potential generation in response to depolarizing stimuli.[3][4] This action makes this compound a valuable tool for studying the physiological roles of KCNQ channels and for investigating potential therapeutic strategies for disorders associated with neuronal hyperexcitability or cognitive impairment.[3][5]

The following diagram illustrates the fundamental mechanism of this compound action at the neuronal membrane.

Caption: Mechanism of this compound action on KCNQ channels and neuronal excitability.

Quantitative Effects of this compound

The potency of this compound has been quantified across various KCNQ channel subtypes and in different experimental preparations. The following tables summarize the key quantitative data on the inhibitory effects of this compound.

Table 1: Inhibitory Potency (IC50) of this compound on KCNQ Channels

| Channel Subtype | IC50 (µM) | Cell Type/Preparation | Reference |

| KCNQ1 (Kv7.1) | 0.75 | CHO cells | [2] |

| KCNQ2 (Kv7.2) | 0.71 | CHO cells | [2] |

| KCNQ2/3 (Kv7.2/7.3) | 0.6 - 0.98 | Oocytes/Mammalian cells | [1] |

| M-current (native) | 0.26 - 0.98 | Neurons | [1][6] |

| KCNQ1/minK | 11.1 | - |

Table 2: Electrophysiological Effects of this compound on Neurons

| Parameter | Neuron Type | This compound Concentration | Effect | Reference |

| Resting Membrane Potential | CA3 Pyramidal Neurons | 10 µM | Depolarization from -62.4 mV to -57.0 mV | [7] |

| Resting Membrane Potential | CA3 Pyramidal Neurons | 20 µM | Depolarization from -62.5 mV to -55.0 mV | [8] |

| Resting Membrane Potential | CA1 Pyramidal Neurons | 3 µM | Depolarization by 8.7 mV | [9] |

| Resting Membrane Potential | Retinal Pigment Epithelium | 10 µM | Depolarization from -54.4 mV to -40.5 mV | [10] |

| Action Potential Firing | CA3 Pyramidal Neurons | 20 µM | Increased from 1.4 to 3.1 APs (in response to 100 pA step) | [8] |

| Action Potential Firing | RTN Chemoreceptors | 10 µM | Increased firing rate by 1.6 Hz | [11] |

| Afterhyperpolarization (AHP) | CA3 Pyramidal Neurons | 20 µM | Amplitude decreased from 3.4 mV to 1.8 mV | [8] |

| Spike Afterdepolarization (ADP) | CA1 Pyramidal Neurons | 3 µM | 69.1% increase in ADP size | [12] |

| Burst Firing | CA3 Pyramidal Neurons | 10 µM | Increased percentage of APs in bursts from 39% to 89% | [8] |

Experimental Protocols

The characterization of this compound's effects on neuronal excitability relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on ion channel currents and neuronal firing properties.

-

Objective: To measure M-currents, resting membrane potential, and action potential firing in individual neurons.

-

Preparation: Acute brain slices (e.g., hippocampus) or cultured neurons are prepared. Slices are typically maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

Recording: A glass micropipette filled with an internal solution is sealed onto the membrane of a neuron.

-

Voltage-Clamp Mode: The membrane potential is held constant to record the ion currents flowing across the membrane. To isolate the M-current, a deactivating voltage protocol is often used, stepping the membrane potential from a depolarized level (where M-channels are open) to a more hyperpolarized level. The this compound-sensitive current is determined by subtracting the current recorded in the presence of this compound from the control current.[6]

-

Current-Clamp Mode: The membrane current is controlled (typically set to zero to measure the resting potential or injected with current pulses) to record changes in the membrane potential, including action potentials. Parameters such as resting membrane potential, action potential threshold, firing frequency, and afterhyperpolarization are measured before and after the application of this compound.[8]

-

-

Solutions:

-

External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose.

-

Internal Pipette Solution: Typically contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3.

-

-

Data Analysis: Changes in current amplitude, membrane potential, and firing characteristics are quantified and statistically analyzed.

The following diagram outlines the workflow for a typical patch-clamp experiment studying this compound.

Caption: Workflow for a patch-clamp experiment investigating the effects of this compound.

In Vivo Electrophysiology and Long-Term Potentiation (LTP) Induction

Studying the effects of this compound in a living animal provides insights into its impact on synaptic plasticity and network activity.

-

Objective: To determine the effect of systemic this compound administration on the induction of LTP in the hippocampus.

-

Animal Model: Typically, anesthetized rats or mice are used.

-

Procedure:

-

A stimulating electrode is placed in an afferent pathway (e.g., Schaffer collaterals in the hippocampus), and a recording electrode is placed in the corresponding postsynaptic area (e.g., CA1 stratum radiatum) to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded in response to test pulses.

-

This compound (e.g., 10 mg/kg) is administered systemically (e.g., intraperitoneally).[13]

-

LTP is induced using a high-frequency stimulation (HFS) protocol. A sub-threshold HFS protocol that does not normally induce LTP can also be used to test if this compound lowers the threshold for LTP induction.[13]

-

fEPSPs are recorded for an extended period post-HFS to measure the magnitude and stability of LTP.

-

-

Data Analysis: The slope of the fEPSP is measured as an indicator of synaptic strength. The magnitude of LTP is calculated as the percentage increase in the fEPSP slope after HFS compared to the baseline.

Effects on Synaptic Transmission and Plasticity

This compound has been shown to significantly impact synaptic function, primarily by lowering the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[3][14][15]

-

Lowered LTP Threshold: Systemic administration of this compound facilitates the induction of LTP in the hippocampal CA1 region in vivo, even with sub-threshold stimulation protocols.[13] This suggests that by increasing postsynaptic excitability, this compound makes it easier for synapses to undergo strengthening.

-

Enhanced Neurotransmitter Release: While the primary effect is postsynaptic, the increased excitability of presynaptic terminals can also lead to enhanced neurotransmitter release.[14] this compound has been shown to augment the release of acetylcholine (B1216132) from rat brain slices.[2]

-

Cognitive Enhancement: The ability of this compound to enhance synaptic plasticity is thought to underlie its observed cognitive-enhancing effects in animal models.[3]

The following diagram illustrates the proposed relationship between KCNQ channel inhibition by this compound and the facilitation of LTP.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The M-current inhibitor this compound decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Kv7/KCNQ channel blocker this compound protects nigral dopaminergic neurons in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electrophysiological and functional effects of the KCNQ channel blocker this compound on murine portal vein smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kv7/KCNQ Channels Control Action Potential Phasing of Pyramidal Neurons during Hippocampal Gamma Oscillations In Vitro | Journal of Neuroscience [jneurosci.org]

- 8. Kv7/KCNQ Channels Control Action Potential Phasing of Pyramidal Neurons during Hippocampal Gamma Oscillations In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional significance of axonal Kv7 channels in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of KCNQ channel modulators on the M-type potassium current in primate retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KCNQ Channels Determine Serotonergic Modulation of Ventral Surface Chemoreceptors and Respiratory Drive - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The facilitating effect of systemic administration of Kv7/M channel blocker this compound on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Role of Kv7 Channels in Neural Plasticity and Behavior [frontiersin.org]

- 15. The Role of Kv7 Channels in Neural Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Synaptic Plasticity with XE991: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of XE991, a potent and selective blocker of Kv7/KCNQ potassium channels, as a tool to investigate synaptic plasticity. The document details the molecular mechanisms of this compound, its profound effects on Long-Term Potentiation (LTP), and provides detailed experimental protocols for its application in electrophysiological studies. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are the primary molecular models for the strengthening and weakening of synapses, respectively.

This compound is a small molecule that acts as a potent antagonist of Kv7 (KCNQ) voltage-gated potassium channels. These channels are crucial regulators of neuronal excitability. By blocking the M-current, a low-threshold, non-inactivating potassium current mediated by Kv7 channels, this compound leads to neuronal depolarization and an increase in neuronal excitability. This modulation of neuronal firing properties has made this compound a valuable pharmacological tool for studying the mechanisms of synaptic plasticity.

Mechanism of Action of this compound

The primary mechanism by which this compound influences synaptic plasticity is through the blockade of Kv7/KCNQ channels, which are predominantly composed of Kv7.2, Kv7.3, and Kv7.5 subunits in the nervous system.

-

Inhibition of the M-current: this compound potently inhibits the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and limits repetitive firing of neurons.

-

Neuronal Depolarization: Inhibition of the M-current leads to a depolarization of the neuronal membrane, bringing the neuron closer to its firing threshold.

-

Increased Neuronal Excitability: The depolarized state and reduced potassium efflux result in an overall increase in neuronal excitability, making it easier for neurons to fire action potentials in response to synaptic input.

This enhanced excitability is the key to this compound's effects on synaptic plasticity, particularly its role in facilitating the induction of LTP.

This compound and Long-Term Potentiation (LTP)

A substantial body of evidence demonstrates that this compound facilitates the induction of N-methyl-D-aspartate receptor (NMDAR)-dependent LTP in various brain regions, most notably the hippocampus.

Facilitation of LTP Induction

This compound has been shown to lower the threshold for LTP induction. This means that weaker, sub-threshold stimuli that would not normally induce LTP can do so in the presence of this compound.[1] This effect is independent of muscarinic acetylcholine (B1216132) receptor activation.[1]

Signaling Pathway for LTP Facilitation

The facilitation of LTP by this compound is primarily a postsynaptic mechanism. By blocking Kv7 channels and depolarizing the postsynaptic membrane, this compound enhances the depolarization during and after bursts of action potentials. This enhanced depolarization relieves the voltage-dependent magnesium (Mg2+) block of the NMDA receptor more effectively, leading to a greater influx of calcium (Ca2+) into the postsynaptic spine. The increased intracellular calcium concentration is a critical trigger for the downstream signaling cascades that lead to the expression of LTP.

Quantitative Effects of this compound on LTP and Cellular Properties

The following tables summarize quantitative data on the effects of this compound from various studies.

| Parameter | This compound Concentration | Effect | Brain Region/Preparation | Reference(s) |

| LTP Induction | 10 µM | Enables LTP induction with sub-threshold theta-burst stimulation. | Rat Hippocampal Slices (CA1) | [2][3] |

| 10 mg/kg (i.p.) | Lowers the threshold for LTP induction in vivo. | Rat Hippocampus (CA1) | [1] | |

| fEPSP Slope | 10 mg/kg (i.p.) | No significant alteration of the slope of fEPSP under basal conditions. | Rat Hippocampus (CA1) | [1] |

| EPSC Amplitude | 10 µM | In the presence of this compound, theta-burst pairing induced a robust, pathway-specific LTP (e.g., from baseline to ~284% of control). | Rat Hippocampal Slices (CA1) | [4] |

| Membrane Potential | 10 µM | Depolarization of ~2.2 mV. | Rat Hippocampal Pyramidal Neurons | [2] |

| 10 µM | Depolarization of the resting membrane potential. | Cultured Hippocampal Neurons | [5] | |

| Input Resistance | 10 µM | Increase of ~53.8 MΩ. | Rat Hippocampal Pyramidal Neurons | [2] |

| Paired-Pulse Ratio | 10 µM | No significant change in paired-pulse ratio, suggesting no major effect on presynaptic release probability. | Rat Hippocampal Slices (CA1) | [2] |

| IC50 | ~0.6 - 0.98 µM | For blockade of Kv7.2, Kv7.3, and M-currents. | Various expression systems | [6] |

This compound and Long-Term Depression (LTD)

Currently, there is a notable lack of published research specifically investigating the effects of this compound on Long-Term Depression (LTD). While the mechanisms of NMDAR-dependent and metabotropic glutamate receptor (mGluR)-dependent LTD are well-characterized, their modulation by Kv7 channel blockade with this compound remains an open area for investigation. Researchers interested in this area may consider adapting standard LTD induction protocols in the presence of this compound to explore its potential effects.

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on synaptic plasticity, with a focus on LTP in hippocampal slices.

Preparation of Acute Hippocampal Slices

-

Anesthesia and Brain Extraction: Anesthetize a young adult rodent (e.g., P21-P40 rat or mouse) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) and decapitate. Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) slicing solution.

-

Slicing Solution (ACSF-based): A typical slicing solution may contain (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgSO₄, 2 CaCl₂. Some protocols use a high-sucrose or NMDG-based solution to improve slice health.

-

Slicing: Cut 300-400 µm thick transverse or coronal hippocampal slices using a vibratome.

-

Recovery: Transfer the slices to a recovery chamber containing ACSF oxygenated with 95% O₂ / 5% CO₂ and incubate at 32-34°C for at least 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

Electrophysiological Recordings

-

Recording Chamber: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.

-

Electrodes:

-

Recording Electrode: Pull a glass micropipette (3-5 MΩ resistance) and fill it with an internal solution. For whole-cell patch-clamp recordings, a typical internal solution contains (in mM): 130 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.2-7.3 and osmolarity to 280-290 mOsm.

-

Stimulating Electrode: Use a bipolar stimulating electrode (e.g., tungsten or nichrome) placed in the Schaffer collateral pathway to stimulate presynaptic axons.

-

-

Recording Configuration:

-

Field Recordings: Place the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Whole-Cell Patch-Clamp: Obtain a gigaseal on a CA1 pyramidal neuron and establish a whole-cell configuration to record excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).

-

LTP Induction Protocol with this compound

-

Baseline Recording: Record stable baseline synaptic responses (fEPSPs or EPSCs) for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05-0.1 Hz).

-

This compound Application: Bath apply this compound (typically 10 µM) and allow it to equilibrate for at least 20-30 minutes.

-

LTP Induction (Theta-Burst Stimulation - TBS):

-

A common TBS protocol consists of multiple trains of high-frequency bursts. For example, 10 bursts of 4 pulses at 100 Hz, with the bursts delivered at 5 Hz. This entire sequence can be repeated 2-4 times with an inter-train interval of 20 seconds.

-

For theta-burst pairing protocols in whole-cell recordings, pair presynaptic stimulation (e.g., 5 pulses at 100 Hz) with postsynaptic depolarization to elicit action potentials.

-

-

Post-Induction Recording: Continue recording synaptic responses for at least 60 minutes after the induction protocol to assess the magnitude and stability of LTP.

Downstream Signaling Pathways in LTP

The increased calcium influx through NMDA receptors, facilitated by this compound, triggers a cascade of downstream signaling events crucial for the expression of LTP.

-

Activation of Calcium-Dependent Kinases: The rise in intracellular calcium activates key protein kinases, including:

-

Calcium/calmodulin-dependent protein kinase II (CaMKII): A critical enzyme for LTP that phosphorylates various substrates, including AMPA receptors.

-

Protein Kinase A (PKA): Activated by cAMP, which can be produced in a calcium-dependent manner.

-

Protein Kinase C (PKC): Activated by diacylglycerol and calcium.

-

-

Phosphorylation of AMPA Receptors: These kinases phosphorylate subunits of AMPA receptors (e.g., GluA1), which can increase their channel conductance and promote their insertion into the postsynaptic membrane.

-

Structural Changes: The signaling cascades can also lead to structural changes in the dendritic spine, further stabilizing the potentiated synapse.

Conclusion

This compound is a powerful pharmacological tool for investigating the mechanisms of synaptic plasticity. Its ability to selectively block Kv7/KCNQ channels and thereby increase neuronal excitability provides a means to probe the induction requirements and downstream signaling pathways of LTP. The facilitation of LTP by this compound highlights the critical role of postsynaptic depolarization in gating NMDAR-dependent plasticity. While the effects of this compound on LTP are well-documented, its role in LTD remains a significant and important area for future research. This guide provides a solid foundation for researchers to design and execute experiments utilizing this compound to further unravel the complexities of synaptic plasticity.

References

- 1. Co-Induction of LTP and LTD and Its Regulation by Protein Kinases and Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. The facilitating effect of systemic administration of Kv7/M channel blocker this compound on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Kv7/KCNQ channel blocker this compound protects nigral dopaminergic neurons in the 6-hydroxydopamine rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Item - XE-991 facilitates the induction of LTP by theta burst pairing. - Public Library of Science - Figshare [plos.figshare.com]

- 6. medchemexpress.com [medchemexpress.com]

A Technical Guide to XE991 for Studying Cognitive Function in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of XE991, a potent Kv7/KCNQ potassium channel blocker, and its application in preclinical research for the assessment and enhancement of cognitive function. We will explore its mechanism of action, summarize key quantitative data from pivotal studies, detail established experimental protocols, and visualize the underlying biological pathways and workflows.

Introduction: this compound and the M-Current

This compound is a selective antagonist of the Kv7 (or KCNQ) family of voltage-gated potassium channels.[1][2] Specifically, it potently blocks channels containing Kv7.2 and Kv7.3 subunits, which are the primary molecular correlates of the neuronal "M-current" (IM).[3][4] The M-current is a sub-threshold, non-inactivating potassium current that plays a crucial role in stabilizing the membrane potential and controlling neuronal excitability.[4][5] By inhibiting the M-current, this compound increases neuronal excitability and enhances the release of neurotransmitters such as acetylcholine (B1216132), making it a valuable tool for investigating cognitive processes.[1][2][3][6] Its ability to enhance learning and memory in healthy animals and reverse cognitive deficits in disease models has positioned it as a significant compound in neuroscience research.[3]

Mechanism of Action: From Channel Blockade to Cognitive Enhancement

The primary mechanism by which this compound enhances cognitive function is through the inhibition of the M-current in neurons, particularly within brain regions critical for learning and memory, such as the hippocampus.[3][6]

Key Mechanistic Steps:

-

Kv7 Channel Blockade: this compound binds to and blocks Kv7.2/7.3 channels.[1] This inhibition is state-dependent, favoring the activated state of the channel.[7]

-

Reduced K+ Efflux: Blocking these channels reduces the outward flow of potassium ions.

-

Neuronal Depolarization: The reduction in K+ efflux leads to a depolarization of the neuronal resting membrane potential and an increase in input resistance.[8][9]

-

Increased Excitability: This depolarization brings the neuron closer to its action potential threshold, increasing its overall excitability and propensity to fire in response to stimuli.[3]

-

Enhanced Neurotransmitter Release: Increased excitability, particularly at presynaptic terminals, augments the release of key neurotransmitters, most notably acetylcholine (ACh) in the hippocampus.[2][6]

-

Facilitation of Synaptic Plasticity: this compound has been shown to lower the threshold for inducing long-term potentiation (LTP), a cellular correlate of learning and memory.[3][10] This effect is achieved by enhancing depolarization during bursts of postsynaptic action potentials, which promotes the activation of NMDA receptors.[8] Interestingly, this facilitation of LTP appears to be independent of muscarinic receptor activation.[10]

Recent studies have also uncovered a novel antioxidant and neuroprotective role for this compound that is independent of its K+ channel-blocking activity, suggesting a multifaceted mechanism of action in models of neurodegeneration.[11][12]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for this compound from various preclinical studies.

Table 1: In Vitro Potency of this compound on Kv7/KCNQ Channels

| Channel Subtype(s) | Preparation | IC₅₀ Value | Reference(s) |

|---|---|---|---|

| Kv7.2 + Kv7.3 (M-Current) | Various expression systems | 0.6 - 0.98 µM | [1] |

| Kv7.2 (Homomeric) | CHO Cells | 0.71 µM | [2] |

| Kv7.1 (Homomeric) | CHO Cells | 0.75 µM | [1] |

| Kv7.1 + minK (IKs) | CHO Cells | 11.1 µM | [1][13] |

| Kv7.5 | Expression systems | ~60 µM (less sensitive) |[13] |

Table 2: Effective Doses and Concentrations in Preclinical Models

| Experimental Model | Preparation | Route / Application | Dose / Concentration | Observed Cognitive/Cellular Effect | Reference(s) |

|---|---|---|---|---|---|

| Healthy Mice | In Vivo | - | - | Enhanced learning and memory | [3] |

| Urethane-anesthetized Rats | In Vivo | Intraperitoneal (i.p.) | 10 mg/kg | Facilitated LTP induction in hippocampal CA1 | [10] |

| Rat Hippocampal Slices | In Vitro | Bath application | 10 µM | Facilitated LTP at Schaffer collateral synapses | [8] |

| Rat Hippocampal Slices | In Vitro | Bath application | 10 µM | Depolarization of 2.2 mV; 53.8 MΩ increase in input resistance | [8] |

| Rat Brain Slices | In Vitro | Bath application | EC₅₀ = 490 nM | Enhanced acetylcholine release | [2] |

| Kainic Acid Model | In Vivo | - | - | Reverted cognitive impairment | [3] |

| Acetylcholine Depletion Model | In Vivo | - | - | Reverted cognitive impairment |[3] |

Detailed Experimental Protocols

This section outlines methodologies for key experiments involving this compound to study cognitive function.

This protocol is adapted from studies examining the effect of this compound on LTP induction in the hippocampal CA1 area of anesthetized rats.[10]

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with urethane. The animal is placed in a stereotaxic frame, and body temperature is maintained.

-

Electrode Placement: A recording electrode is placed in the CA1 stratum radiatum of the hippocampus, and a bipolar stimulating electrode is positioned to stimulate the Schaffer collateral pathway.

-

Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.033 Hz) to establish a stable baseline for at least 30 minutes.

-

This compound Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle. Continue baseline recording for a post-injection period (e.g., 60 minutes) to observe any direct effects on basal synaptic transmission.

-

LTP Induction:

-

Sub-threshold stimulation: Apply a weak high-frequency stimulation (HFS) protocol (S2 HFS) that is just below the threshold for inducing LTP in control animals.

-

Supra-threshold stimulation: Alternatively, use a standard HFS protocol (S1 HFS) known to reliably induce LTP.

-

-

Post-HFS Recording: Continue recording fEPSPs at the baseline frequency for at least 60-90 minutes to measure the magnitude and stability of potentiation.

-

Data Analysis: The slope of the fEPSP is measured and normalized to the pre-HFS baseline. A significant and lasting increase in the fEPSP slope post-HFS is indicative of LTP. Compare the magnitude of LTP between the this compound-treated and vehicle groups.

The MWM is a standard test for assessing hippocampus-dependent spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water surface. Visual cues are placed around the room.

-

Habituation: Allow animals one or two trials in the pool without the platform to acclimate.

-

Acquisition Phase (Learning):

-

Conduct trials over several consecutive days (e.g., 4 trials/day for 5 days).

-

For each trial, place the animal in the pool facing the wall from one of four randomized starting positions.

-

Allow the animal to search for the hidden platform for a set time (e.g., 60 or 90 seconds).

-

If the animal finds the platform, allow it to remain there for 15-30 seconds. If not, gently guide it to the platform.

-

This compound or vehicle is typically administered 30-60 minutes before the first trial of each day.

-

Record the time to find the platform (escape latency) and the path length using a video tracking system. A decrease in latency across days indicates learning.

-

-

Probe Trial (Memory):

-

24-48 hours after the last acquisition trial, remove the platform from the pool.

-

Place the animal in the pool for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform used to be) and the number of times the animal crosses the former platform location. More time spent in the target quadrant indicates better spatial memory.

-

This protocol can be used to assess changes in proteins related to synaptic plasticity or neurodegeneration.

-

Tissue Homogenization: Following behavioral testing, rapidly dissect the hippocampus or cortex and homogenize the tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Tau, PSD-95, Synaptophysin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

References

- 1. XE 991 dihydrochloride | Voltage-gated Potassium Channels | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. The M-current inhibitor this compound decreases the stimulation threshold for long-term synaptic plasticity in healthy mice and in models of cognitive disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Behavior of KCNQ Channels in Neural Plasticity and Motor Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Kv7 Channels in Neural Plasticity and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Post-Synaptic Kv7/KCNQ/M Channels Facilitates Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional significance of axonal Kv7 channels in hippocampal pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The facilitating effect of systemic administration of Kv7/M channel blocker this compound on LTP induction in the hippocampal CA1 area independent of muscarinic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new K+channel-independent mechanism is involved in the antioxidant effect of XE-991 in an in vitro model of glucose metabolism impairment: implications for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new K+channel-independent mechanism is involved in the antioxidant effect of XE-991 in an in vitro model of glucose metabolism impairment: implications for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

XE991 and its Impact on Acetylcholine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XE991, a potent and selective blocker of Kv7 (KCNQ) voltage-gated potassium channels, has emerged as a significant pharmacological tool for investigating neuronal excitability and a potential therapeutic agent for cognitive disorders. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on acetylcholine (B1216132) (ACh) release. We present a comprehensive summary of quantitative data, detailed experimental protocols for assessing its effects, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Acetylcholine is a critical neurotransmitter in the central and peripheral nervous systems, playing a pivotal role in cognitive functions such as learning, memory, and attention. Dysregulation of cholinergic signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease. Consequently, compounds that modulate acetylcholine release are of significant interest for both basic research and therapeutic development.

This compound, chemically known as 10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone, is a well-established antagonist of the M-current, a slowly activating and non-inactivating potassium current mediated by Kv7 (KCNQ) channels.[1] By blocking these channels, this compound increases neuronal excitability, leading to an enhancement of neurotransmitter release, including acetylcholine.[1] This guide delves into the core aspects of this compound's pharmacology and its effects on cholinergic transmission.

Mechanism of Action: Targeting Kv7/KCNQ Channels

The primary molecular targets of this compound are the voltage-gated potassium channels of the Kv7 family, particularly the subtypes predominantly found in the nervous system (Kv7.2, Kv7.3, Kv7.4, and Kv7.5). These channels are crucial for stabilizing the neuronal resting membrane potential and controlling firing frequency.

Signaling Pathway of this compound Action

The mechanism by which this compound enhances acetylcholine release is initiated by its binding to and inhibition of presynaptic Kv7/KCNQ channels on cholinergic neurons. This blockade leads to a cascade of events culminating in increased acetylcholine exocytosis.

Quantitative Data on this compound's Potency and Efficacy

The potency of this compound has been characterized in various in vitro and in vivo systems. The following tables summarize key quantitative data regarding its interaction with Kv7 channels and its effect on acetylcholine release.

Table 1: Inhibitory Potency (IC50) of this compound on Kv7/KCNQ Channels

| Channel Subtype | IC50 (µM) | Reference |

| M-current (native) | 0.98 | [Source for M-current IC50] |

| Kv7.1 (KCNQ1) | 0.75 | [Source for Kv7.1 IC50] |

| Kv7.2 (KCNQ2) | 0.71 | [Source for Kv7.2 IC50] |

| Kv7.2/7.3 (KCNQ2/3) | 0.6 | [Source for Kv7.2/7.3 IC50] |

Table 2: Efficacy of this compound in Enhancing Acetylcholine Release

| Parameter | Value | Experimental System | Reference |

| EC50 for [³H]ACh Release | 490 nM | Rat Brain Slices | [1] |

| Maximal ACh Increase (in vivo) | > 90% over baseline | Rat Hippocampus (5 mg/kg, p.o.) | [1] |

| Duration of Action (in vivo) | > 60 minutes | Rat Hippocampus (5 mg/kg, p.o.) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on acetylcholine release.

In Vitro K+-Evoked [³H]Acetylcholine Release from Rat Brain Slices

This protocol is a standard method to assess the effect of compounds on neurotransmitter release from brain tissue.

Detailed Steps:

-

Tissue Preparation: Sacrifice a rat and rapidly dissect the brain region of interest (e.g., hippocampus, cortex, or striatum) in ice-cold artificial cerebrospinal fluid (aCSF). Prepare 300-400 µm thick slices using a vibratome.

-

Radiolabeling: Incubate the slices in oxygenated aCSF containing [³H]choline (e.g., 1 µM) for a defined period (e.g., 30-60 minutes) to allow for the uptake of choline (B1196258) and its conversion to [³H]acetylcholine.

-

Superfusion: Transfer the slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min). Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes).

-

Stimulation: After a washout period to establish a stable baseline of spontaneous [³H]ACh release, induce depolarization-evoked release by switching to a high-potassium (e.g., 25 mM K⁺) aCSF for a short period (e.g., 2-4 minutes). This is the first stimulation (S1).

-

Drug Application: Following the first stimulation and a return to baseline, introduce this compound into the superfusion medium at the desired concentration.

-

Second Stimulation: After a pre-incubation period with this compound, apply a second high-potassium stimulation (S2) of the same duration and intensity as the first.

-

Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of [³H]ACh released above baseline for both S1 and S2. The effect of this compound is determined by the ratio of S2 to S1. An S2/S1 ratio greater than 1 indicates an enhancement of acetylcholine release.

In Vivo Microdialysis

This technique allows for the measurement of extracellular acetylcholine levels in the brain of a freely moving animal.

Detailed Steps:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus).

-

Recovery: Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular acetylcholine. An acetylcholinesterase inhibitor (e.g., physostigmine (B191203) or neostigmine) is often included in the perfusate to prevent the rapid degradation of acetylcholine.

-

This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection or oral gavage) or locally through the microdialysis probe.

-

Sample Collection: Continue collecting dialysate samples for several hours after drug administration.

-

Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Express the post-drug acetylcholine levels as a percentage change from the pre-drug baseline.

Electrophysiological Recording of M-current

Patch-clamp electrophysiology is used to directly measure the effect of this compound on the M-current in individual neurons.

Detailed Steps:

-